molecular formula C10H12ClNO B12207434 N-[1-(4-Chlorophenyl)ethyl]acetamide

N-[1-(4-Chlorophenyl)ethyl]acetamide

Cat. No.: B12207434
M. Wt: 197.66 g/mol
InChI Key: HGKOQCMPYYZGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Chlorophenyl)ethyl]acetamide is an organic compound with the molecular formula C10H12ClNO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 1-(4-chlorophenyl)ethyl group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-Chlorophenyl)ethyl]acetamide typically involves the reaction of 4-chloroacetophenone with acetamide in the presence of a suitable catalyst. One common method is the Friedel-Crafts acylation reaction, where 4-chloroacetophenone is treated with acetamide in the presence of an acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N-[1-(4-Chlorophenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are employed.

Major Products Formed:

    Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.

    Reduction: Formation of 4-chloroethylamine or 4-chloroethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[1-(4-Chlorophenyl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-[1-(4-Chlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    N-(4-Chlorophenyl)acetamide: A closely related compound with similar structural features but lacking the ethyl group.

    4-Chloroacetanilide: Another related compound with a similar aromatic ring structure.

    N-Acetyl-4-chloroaniline: A compound with similar functional groups but different substitution patterns.

Uniqueness: N-[1-(4-Chlorophenyl)ethyl]acetamide is unique due to the presence of the 1-(4-chlorophenyl)ethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with specific molecular targets, making it valuable for various applications.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]acetamide

InChI

InChI=1S/C10H12ClNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-7H,1-2H3,(H,12,13)

InChI Key

HGKOQCMPYYZGCI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.